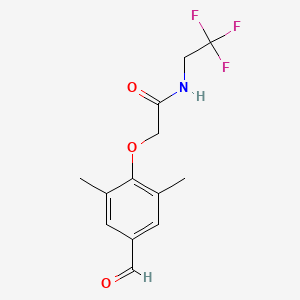
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a phenoxy group substituted with a formyl group and two methyl groups, as well as an acetamide group substituted with a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2,6-dimethylphenol, is reacted with a suitable formylating agent (such as paraformaldehyde) under acidic conditions to introduce the formyl group at the 4-position.
Introduction of the acetamide group: The formylated phenol is then reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the corresponding chloroacetamide intermediate.
Substitution with trifluoroethylamine: Finally, the chloroacetamide intermediate is reacted with 2,2,2-trifluoroethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.
Major Products
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and interactions.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
相似化合物的比较
Similar Compounds
2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Lacks the methyl groups on the phenoxy ring.
2-(4-formyl-2,6-dimethylphenoxy)acetamide: Lacks the trifluoroethyl group on the acetamide.
2-(4-hydroxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Has a hydroxyl group instead of a formyl group.
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the formyl and trifluoroethyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.
生物活性
The compound 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H14F3NO3
- Molar Mass : 289.25 g/mol
- CAS Number : [Not provided in the search results]
The compound features a phenoxy group substituted with a formyl group and a trifluoroethyl acetamide moiety, contributing to its unique chemical behavior and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. Although specific data on This compound is limited, related compounds have shown promising results:
- Mechanism of Action : Many phenoxy derivatives are known to interfere with cellular processes such as apoptosis and cell cycle regulation. They may induce cytotoxicity by disrupting microtubule dynamics or triggering oxidative stress pathways in cancer cells .
Cytotoxicity Studies
A comparative analysis of related compounds revealed that certain derivatives exhibited IC50 values below 50 µM against HepG2 (liver cancer) cells. Although direct studies on the target compound are lacking, it is hypothesized that similar mechanisms could apply due to structural similarities:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | <50 | Apoptosis induction |
| Compound B | A549 | <50 | Microtubule disruption |
| Compound C | HeLa | <50 | Oxidative stress induction |
Enzyme Inhibition
Enzyme inhibition is another proposed mechanism for the biological activity of this class of compounds. For instance, some studies suggest that phenoxy derivatives can inhibit mitochondrial-bound glycolytic enzymes, which are critical for energy metabolism in cancer cells . This disruption leads to decreased proliferation and increased apoptosis.
Study 1: Cytotoxicity Evaluation
In a study evaluating various azole derivatives, compounds structurally similar to This compound were tested for their cytotoxic effects on human tumor cell lines. The results indicated that modifications in the side chains significantly influenced the cytotoxic potency:
- Methodology : Cells were treated with different concentrations of the compounds over 48 hours, followed by MTT assays to assess viability.
- Findings : Compounds with longer carbon chains exhibited enhanced cytotoxicity, suggesting that hydrophobic interactions play a crucial role in their biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the interaction of similar compounds with cellular nucleophiles and mitochondrial proteins. The study highlighted that these interactions could lead to oxidative damage and stress responses within cancer cells:
属性
分子式 |
C13H14F3NO3 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC 名称 |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C13H14F3NO3/c1-8-3-10(5-18)4-9(2)12(8)20-6-11(19)17-7-13(14,15)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
InChI 键 |
WSTMNEFAIDIRIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC(F)(F)F)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















